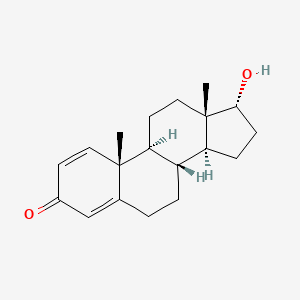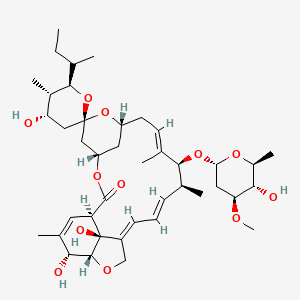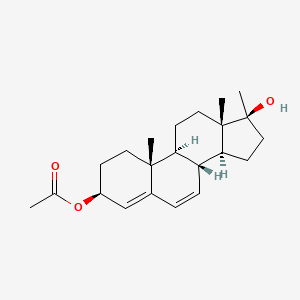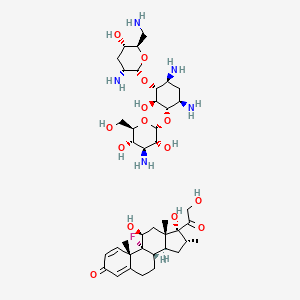
Unii-LV99ztj3GS
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of GT-1282 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the bipiperidine core: This involves the reaction of 4-methyl-4-phenylpiperidine with pyridine-3-amine under specific conditions to form the bipiperidine structure.
Introduction of the carbonyl group: The bipiperidine intermediate is then reacted with a suitable reagent to introduce the carbonyl group, forming the final compound.
Industrial Production Methods
Industrial production of GT-1282 would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient reaction conditions and the use of advanced purification techniques to isolate the final product.
化学反応の分析
Types of Reactions
GT-1282 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: GT-1282 can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of GT-1282 can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
科学的研究の応用
作用機序
GT-1282 exerts its effects by binding to the CCR5 receptor on the surface of white blood cells. This binding inhibits the receptor’s activity, preventing it from interacting with its natural ligands. This inhibition can modulate the immune response, making GT-1282 a potential therapeutic agent for diseases involving the CCR5 receptor .
類似化合物との比較
GT-1282 is unique among CCR5 antagonists due to its specific chemical structure and binding affinity. Similar compounds include:
Maraviroc: Another CCR5 antagonist used in the treatment of HIV/AIDS.
Vicriviroc: A CCR5 antagonist studied for its potential in treating HIV/AIDS.
Aplaviroc: A CCR5 antagonist that was investigated for HIV treatment but was discontinued due to safety concerns.
GT-1282 stands out due to its unique bipiperidine structure and its potential for reduced side effects compared to other CCR5 antagonists .
特性
分子式 |
C30H37N5O2 |
|---|---|
分子量 |
499.6 g/mol |
IUPAC名 |
(2,4-dimethyl-1-oxidopyridin-1-ium-3-yl)-[4-methyl-4-[4-(N-pyridin-3-ylanilino)piperidin-1-yl]piperidin-1-yl]methanone |
InChI |
InChI=1S/C30H37N5O2/c1-23-11-19-34(37)24(2)28(23)29(36)32-20-14-30(3,15-21-32)33-17-12-26(13-18-33)35(25-8-5-4-6-9-25)27-10-7-16-31-22-27/h4-11,16,19,22,26H,12-15,17-18,20-21H2,1-3H3 |
InChIキー |
DDVVRHNNOPQPGB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=[N+](C=C1)[O-])C)C(=O)N2CCC(CC2)(C)N3CCC(CC3)N(C4=CC=CC=C4)C5=CN=CC=C5 |
同義語 |
NIBR-1282 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



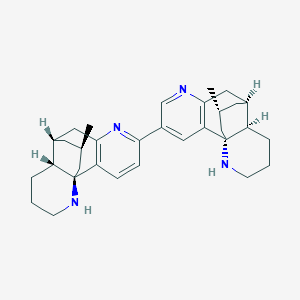
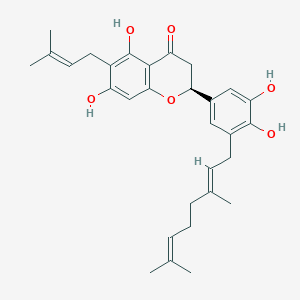

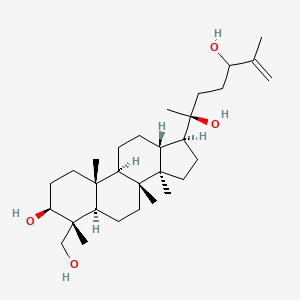

![[O-methyl-11C]2-{4-[4-(7-Methoxynaphthalen-1-yl)piperazin-1-yl]butyl}-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B1247191.png)
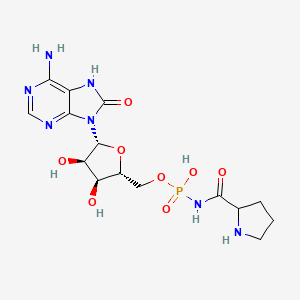
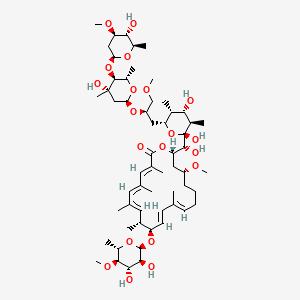
![[(2R,3R,4R,5R)-1,2,4,5,6-pentahydroxyhexan-3-yl] (2E,4S,5S,6E,8S,9S,10E,12S,13R,14S,16S,18S)-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethyl-13-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyicosa-2,6,10-trienoate](/img/structure/B1247197.png)
![(1R,2R,8aS)-1-[(E)-6-[(1S)-2,2-dimethyl-6-methylidenecyclohexyl]-4-methylhex-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B1247198.png)
